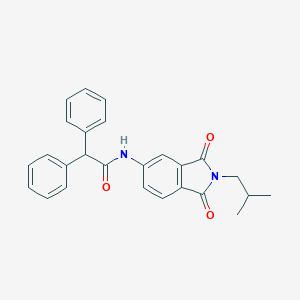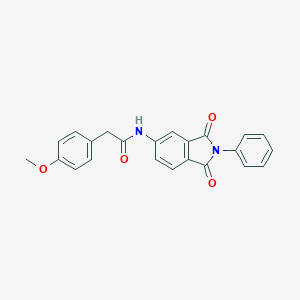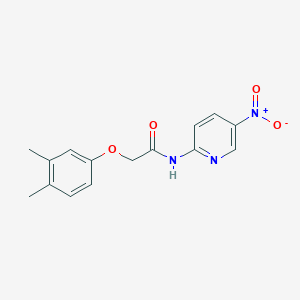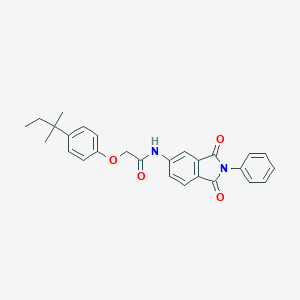
2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a chemical compound that has been widely used in scientific research applications. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has been implicated in various cellular processes, including DNA repair, transcriptional regulation, and cell death.
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves the inhibition of 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide. 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is an enzyme that is involved in the repair of DNA damage. Inhibition of 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide leads to the accumulation of DNA damage, which can result in cell death. Additionally, 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide inhibition has been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide are primarily related to its inhibition of 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide. Inhibition of 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has been shown to have anti-inflammatory effects and to promote cell death in cancer cells. Additionally, 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide in lab experiments include its potency as a 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide inhibitor and its ability to selectively target 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide. However, its limitations include its potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
For research involving 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide include the development of more selective 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide inhibitors with fewer off-target effects. Additionally, further research is needed to understand the role of 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide in various diseases and to identify the patient populations that will benefit most from 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide inhibition. Finally, the potential use of 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide inhibitors in combination with other therapies, such as immunotherapy, should be explored.
Métodos De Síntesis
2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 2-hydroxy-5-methylbenzoic acid with tert-butyl isocyanide to form an intermediate. This intermediate is then reacted with phosgene to form the corresponding acid chloride, which is then reacted with 2-amino-5-methylphenol to form the final product.
Aplicaciones Científicas De Investigación
2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has been extensively used in scientific research applications. Its ability to inhibit 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, it has been used as a tool compound to study the role of 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide in various cellular processes.
Propiedades
Nombre del producto |
2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide |
|---|---|
Fórmula molecular |
C20H20N2O4 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C20H20N2O4/c1-11-5-8-16(23)15(9-11)21-17(24)12-6-7-13-14(10-12)19(26)22(18(13)25)20(2,3)4/h5-10,23H,1-4H3,(H,21,24) |
Clave InChI |
PWGZFPMWDYNDSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C(C)(C)C |
SMILES canónico |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303098.png)

![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide](/img/structure/B303103.png)


![N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide](/img/structure/B303109.png)
![1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B303110.png)
![2-[1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303112.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303114.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(3-iodophenyl)acetamide](/img/structure/B303116.png)
![4-{2-Phenyl-6-[4-(propionyloxy)phenyl]-4-pyrimidinyl}phenyl propionate](/img/structure/B303119.png)

![2-(2,4-dimethylphenyl)-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B303122.png)